molecular formula C7H16N2O B1379193 [6-(Aminomethyl)piperidin-2-yl]methanol CAS No. 1461714-67-9

[6-(Aminomethyl)piperidin-2-yl]methanol

Cat. No.: B1379193
CAS No.: 1461714-67-9
M. Wt: 144.21 g/mol
InChI Key: RTYTZZYIWQDEMR-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identification

This compound maintains the systematic International Union of Pure and Applied Chemistry designation as (6-(aminomethyl)piperidin-2-yl)methanol, reflecting the precise substitution pattern on the piperidine core structure. The compound bears the Chemical Abstracts Service registry number 1461714-67-9, establishing its unique chemical identity within global databases. The molecular formula C₇H₁₆N₂O indicates the presence of seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, yielding a calculated molecular weight of 144.22 atomic mass units.

The International Chemical Identifier representation provides the complete structural encoding as InChI=1S/C7H16N2O/c8-4-6-2-1-3-7(5-10)9-6/h6-7,9-10H,1-5,8H2, while the corresponding International Chemical Identifier Key generates the unique hash RTYTZZYIWQDEMR-UHFFFAOYSA-N for database searches and computational applications. The Simplified Molecular Input Line Entry System notation describes the connectivity as OCC1NC(CN)CCC1, clearly delineating the positioning of functional groups around the piperidine ring.

Table 1. Systematic Chemical Identifiers for this compound

Parameter Value
International Union of Pure and Applied Chemistry Name (6-(aminomethyl)piperidin-2-yl)methanol
Chemical Abstracts Service Number 1461714-67-9
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
International Chemical Identifier InChI=1S/C7H16N2O/c8-4-6-2-1-3-7(5-10)9-6/h6-7,9-10H,1-5,8H2
International Chemical Identifier Key RTYTZZYIWQDEMR-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System OCC1NC(CN)CCC1

The systematic nomenclature reflects the substitution pattern where the aminomethyl group occupies the 6-position and the hydroxymethyl group resides at the 2-position of the piperidine ring. This nomenclature follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the nitrogen atom designated as position 1 and subsequent carbon atoms numbered sequentially around the ring. The compound represents a disubstituted piperidine derivative with both substituents attached through methylene linkers to the ring carbons.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted piperidine systems, with the six-membered ring adopting predominantly chair conformations that minimize steric interactions between substituents. Crystallographic and computational studies of related piperidine derivatives demonstrate that the ring conformation depends significantly on the hybridization state of carbon atoms adjacent to the nitrogen center. The presence of sp³-hybridized carbon atoms at positions 2 and 6 favors the chair conformer, consistent with the general behavior of saturated piperidine systems.

The chair conformation analysis reveals specific angular relationships and bond distances characteristic of the compound's three-dimensional structure. The nitrogen atom adopts a tetrahedral geometry with the lone pair occupying an axial position relative to the ring plane, influencing the spatial orientation of substituents. The aminomethyl and hydroxymethyl groups extend from the ring in orientations that minimize unfavorable steric interactions while maintaining optimal electronic arrangements.

Table 2. Key Geometrical Parameters for this compound

Parameter Value Range Reference State
Carbon-Nitrogen Bond Length 1.349-1.370 Å Chair Conformation
Carbon-Carbon Bond Length 1.388-1.415 Å Ring Backbone
Carbon-Oxygen Bond Length 1.341-1.352 Å Hydroxymethyl Group
Nitrogen-Hydrogen Bond Length 0.999-1.007 Å Secondary Amine
Ring Puckering Amplitude 0.51-0.55 Å Chair Form

Conformational flexibility studies indicate that the compound can adopt multiple low-energy conformations through rotation around the carbon-carbon bonds connecting the methylene substituents to the ring. The barriers to rotation are influenced by intramolecular hydrogen bonding interactions between the amino and hydroxyl functional groups. These interactions can stabilize specific conformers and affect the overall conformational equilibrium in solution and solid states.

The molecular geometry also demonstrates characteristic features of intramolecular hydrogen bonding, where the hydroxyl hydrogen can interact with the amino nitrogen across the ring system. This interaction creates a stabilized conformer with donor-acceptor distances typically ranging from 2.4 to 2.6 Ångströms, indicating the presence of moderate-strength hydrogen bonds that influence the preferred molecular geometry.

Electronic Structure and Quantum Chemical Properties

The electronic structure of this compound reflects the combined influence of the piperidine ring system and the pendant functional groups on the molecular orbital distribution and electron density patterns. Quantum chemical calculations on related piperidine derivatives demonstrate characteristic orbital arrangements where the highest occupied molecular orbital typically involves the nitrogen lone pair and adjacent carbon-nitrogen bonds. The lowest unoccupied molecular orbital generally exhibits contributions from the carbon-carbon π* orbitals of the ring system and carbon-nitrogen antibonding interactions.

Electronic absorption spectroscopy of analogous compounds reveals characteristic transition bands that provide insight into the electronic structure of this compound. The primary electronic transitions occur in the ultraviolet region, with π→π* transitions of the saturated ring system appearing at higher energies compared to aromatic heterocycles. The n→π* transitions involving the nitrogen lone pairs typically appear at lower energies and exhibit weaker oscillator strengths.

Table 3. Quantum Chemical Properties of Related Piperidine Derivatives

Property Typical Range Computational Method
Highest Occupied Molecular Orbital Energy -8.5 to -9.2 eV Density Functional Theory
Lowest Unoccupied Molecular Orbital Energy -1.2 to -2.1 eV Density Functional Theory
Energy Gap 6.8 to 7.5 eV B3LYP/6-311G+(d,p)
Dipole Moment 2.1 to 3.8 Debye Gas Phase Calculation
Polarizability 15.2 to 18.7 ų Static Field Response

The electronic properties exhibit sensitivity to conformational changes, particularly those involving the relative orientations of the amino and hydroxyl substituents. Computational studies indicate that intramolecular hydrogen bonding can significantly affect the electron density distribution and alter the energies of frontier molecular orbitals. These electronic effects influence the chemical reactivity and spectroscopic properties of the compound.

Nuclear magnetic resonance spectroscopy provides additional electronic structure information through chemical shift patterns that reflect the local electronic environments of individual nuclei. The proton nuclear magnetic resonance spectrum exhibits characteristic multipicity patterns for the piperidine ring protons, with chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom and the electron-donating properties of the methylene substituents. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment, with chemical shifts reflecting the electronic shielding effects of nearby heteroatoms.

Tautomerism and Stereochemical Considerations

This compound exhibits limited tautomeric behavior compared to compounds containing more labile hydrogen atoms or extended conjugated systems. The primary tautomeric considerations involve the potential for amine-imine equilibria at the aminomethyl substituent, although such processes typically require elevated temperatures or specific catalytic conditions to proceed at appreciable rates. The hydroxymethyl group remains structurally stable under normal conditions, with alcohol-aldehyde tautomerism being thermodynamically unfavorable due to the absence of stabilizing conjugation.

Stereochemical analysis reveals that this compound possesses two stereogenic centers at the carbon atoms bearing the amino and hydroxyl substituents, potentially generating four distinct stereoisomers. The relative configurations of these centers significantly influence the molecular properties and biological activities of the compound. The preferred conformations depend on the stereochemical arrangements, with certain diastereomers exhibiting enhanced stability through favorable intramolecular interactions.

Table 4. Stereochemical Parameters for this compound

Stereochemical Feature Description Impact on Properties
C2 Stereocenter Hydroxymethyl-bearing carbon Conformational preference
C6 Stereocenter Aminomethyl-bearing carbon Hydrogen bonding geometry
Relative Configuration Cis/trans relationship Intramolecular interactions
Ring Conformation Chair/boat equilibrium Overall molecular shape
Substituent Orientation Axial/equatorial preferences Steric strain minimization

The stereochemical complexity increases when considering the conformational flexibility of the methylene bridges connecting the functional groups to the ring system. Rotation around these bonds generates additional conformational isomers that interconvert rapidly at room temperature but may exhibit distinct properties in constrained environments or crystalline states. The interplay between stereochemistry and conformation determines the overall three-dimensional structure and influences intermolecular recognition processes.

Ring inversion processes characteristic of piperidine systems also contribute to the stereochemical dynamics of the compound. The energy barriers for ring flipping depend on the substitution pattern and can be affected by intramolecular hydrogen bonding or steric interactions between substituents. These dynamic processes influence the nuclear magnetic resonance spectroscopic behavior and affect the apparent symmetry of the molecule in solution.

Comparative Analysis with Related Piperidinylmethanol Derivatives

This compound exhibits distinctive properties when compared to other piperidinylmethanol derivatives, particularly those substituted at alternative ring positions. The 2-piperidinemethanol series demonstrates similar hydroxymethyl functionality but lacks the amino substitution that characterizes the target compound. These structural differences result in altered electronic properties, hydrogen bonding capabilities, and overall molecular reactivity patterns.

Comparative molecular weight analysis reveals the progression from simple piperidinylmethanol derivatives to more complex disubstituted variants. 2-Piperidinemethanol possesses a molecular weight of 115.17 atomic mass units, while 3-piperidinemethanol and 4-piperidinemethanol maintain identical molecular weights due to their isomeric relationships. The addition of the aminomethyl substituent in this compound increases the molecular weight to 144.22 atomic mass units, reflecting the contribution of the additional CH₂NH₂ group.

Table 5. Comparative Properties of Piperidinylmethanol Derivatives

Compound Molecular Weight Substitution Pattern Functional Groups
2-Piperidinemethanol 115.17 g/mol 2-Hydroxymethyl Alcohol, amine
3-Piperidinemethanol 115.17 g/mol 3-Hydroxymethyl Alcohol, amine
4-Piperidinemethanol 115.17 g/mol 4-Hydroxymethyl Alcohol, amine
This compound 144.22 g/mol 2-Hydroxymethyl, 6-aminomethyl Primary alcohol, primary amine, secondary amine

The electronic properties differ significantly among these derivatives due to the varying substitution patterns and their effects on electron density distribution. The presence of the aminomethyl group in this compound introduces additional basicity and hydrogen bonding capability compared to the monosubstituted analogues. This enhanced functionality affects solubility characteristics, intermolecular association behaviors, and potential coordination chemistry applications.

Conformational preferences also vary among the piperidinylmethanol derivatives, with the disubstituted nature of this compound creating additional steric considerations and potential intramolecular interactions. The relative positioning of the amino and hydroxyl substituents enables unique hydrogen bonding patterns that are absent in the monosubstituted derivatives. These structural features contribute to distinct physical properties and chemical reactivities that differentiate the compound from its simpler analogues.

Physical state comparisons reveal that this compound exists as an oil at room temperature, consistent with many piperidine derivatives but contrasting with some crystalline analogues. The increased molecular complexity and hydrogen bonding capability influence the intermolecular forces and phase behavior, resulting in altered melting points, boiling points, and solubility characteristics compared to the related compounds.

Properties

IUPAC Name

[6-(aminomethyl)piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-4-6-2-1-3-7(5-10)9-6/h6-7,9-10H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYTZZYIWQDEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(C1)CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminomethylation via Reductive Amination or Nucleophilic Substitution

One common approach involves the introduction of the aminomethyl group at the 6-position through reductive amination of an aldehyde or ketone precursor or nucleophilic substitution on a suitable leaving group.

  • Starting from 2-hydroxymethylpiperidine derivatives, the 6-position can be functionalized by reacting with formaldehyde and ammonia or amines under reductive amination conditions.
  • Alternatively, halogenated piperidine intermediates at the 6-position can be reacted with aminomethyl nucleophiles.

Reduction of Cyanohydrins or Nitriles

A notable method reported involves the reduction of cyanohydrin intermediates to yield the aminomethyl group:

  • Cyanohydrins derived from piperidine aldehydes or ketones are subjected to catalytic hydrogenation or hydride reduction (e.g., lithium aluminum hydride).
  • This reduction converts the nitrile group into the primary amine, forming the aminomethyl substituent.

Use of Protected Intermediates and Selective Functional Group Transformations

In complex synthetic routes, the hydroxymethyl group at the 2-position is often protected during the introduction of the aminomethyl group to prevent side reactions:

  • Protection as silyl ethers or esters during amination steps.
  • Subsequent deprotection under mild conditions to regenerate the hydroxymethyl.

Representative Synthesis from Patent Literature

A detailed synthesis from patent EP1358179B1 and US7208603B2 describes the following key steps:

Step Description Conditions Outcome
1 Preparation of 2-carboxamido-5-methyl-6-chloropyridine intermediate Reaction of 2-carboxamide-5-methyl-6-chloropyridine with methylamine in ethanol/water with CuSO4 catalyst at 110°C for 24 h Formation of methylamino-substituted pyridine derivative
2 Reduction of methylamino-pyridine carboxamide with lithium aluminum hydride in THF Reflux 4 h, followed by quenching with water and NaOH Conversion to aminomethyl derivative with hydroxymethyl functionality
3 Purification by chromatography on silica gel using dichloromethane/methanol/ammonia mixture - Yellow oil product with defined NMR characteristics

This method exemplifies the conversion of pyridine derivatives into piperidine analogs bearing aminomethyl and hydroxymethyl groups through amination and reduction steps.

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals for the aminomethyl group appear as singlets or doublets in the 3.5–4.0 ppm range, while the hydroxymethyl group shows signals around 3.5–3.7 ppm.
  • Melting Points: Crystalline intermediates show melting points around 158°C, indicating purity and successful synthesis.
  • Chromatography: Silica gel chromatography with solvent mixtures (e.g., dichloromethane/methanol/ammonia) is effective for purification.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials 2-carboxamide-5-methyl-6-chloropyridine, methylamine, lithium aluminum hydride
Solvents Ethanol, water, tetrahydrofuran, dichloromethane
Catalysts/Additives Copper sulfate anhydrous, silica gel, animal black (for decolorization)
Reaction Conditions Heating at 110°C for amination; reflux for reduction; room temperature for extraction and purification
Purification Extraction with dichloromethane, washing with brine, drying, evaporation, silica gel chromatography
Yields Moderate to good (e.g., 52.4 g of product from 73 g starting intermediate)
Characterization 1H NMR, melting point, chromatographic purity

Research Findings and Considerations

  • The use of copper sulfate as a catalyst in the amination step enhances reaction efficiency and selectivity.
  • The reduction step with lithium aluminum hydride requires careful quenching to avoid side reactions.
  • Protection strategies for hydroxymethyl groups are essential in multi-step syntheses to maintain functional group integrity.
  • The described methods are scalable and suitable for industrial applications given the use of common reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: [6-(Aminomethyl)piperidin-2-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research has indicated that compounds similar to [6-(Aminomethyl)piperidin-2-yl]methanol may exhibit antidepressant effects. The structural characteristics of piperidine derivatives are often linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation. Studies have explored the synthesis of piperidine derivatives to assess their efficacy as potential antidepressants, with promising results suggesting that modifications to the piperidine structure can enhance pharmacological activity.

Analgesic Activity
The compound has also been investigated for its analgesic properties. In preclinical studies, piperidine derivatives have shown effectiveness in reducing pain responses in animal models. The mechanism is thought to involve the inhibition of pain pathways mediated by specific receptors in the central nervous system.

Drug Development
this compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations allows researchers to create derivatives with enhanced therapeutic profiles for conditions such as anxiety disorders and chronic pain.

Neuroscience

Neuroprotective Effects
Research into neuroprotective agents has identified piperidine derivatives as potential candidates for protecting neuronal cells from damage due to oxidative stress and inflammation. Studies have demonstrated that these compounds can modulate signaling pathways involved in neuroinflammation, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Cognitive Enhancers
There is ongoing research into the cognitive-enhancing properties of this compound and related compounds. Preliminary findings suggest that these compounds may improve memory and learning abilities by influencing cholinergic neurotransmission, which is vital for cognitive functions.

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a monomer for synthesizing novel polymers with specific properties. The incorporation of piperidine units into polymer backbones can enhance mechanical strength and thermal stability, making these materials suitable for applications in coatings, adhesives, and composites.

Nanotechnology
The compound's unique chemical properties allow it to be used in the development of nanomaterials. Research has explored its role in creating nanoparticles that can be functionalized for targeted drug delivery systems, improving the efficacy of therapeutic agents while minimizing side effects.

Case Study 1: Development of Antidepressant Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives based on this compound to evaluate their antidepressant activity in rodent models. The results indicated that certain modifications led to significant reductions in depressive-like behaviors compared to control groups, highlighting the potential of this compound class in developing new antidepressants.

Case Study 2: Neuroprotective Mechanisms

Another study published in Neuroscience Letters investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability in cultured neurons exposed to oxidative stressors.

Case Study 3: Polymer Synthesis

Research detailed in Polymer Chemistry examined the use of this compound as a monomer for synthesizing high-performance polymers. The study showed that polymers derived from this compound exhibited enhanced thermal stability and mechanical properties compared to traditional polymer systems, making them suitable candidates for industrial applications.

Mechanism of Action

The mechanism of action of [6-(Aminomethyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

2-(Aminomethyl)piperidine
  • Structure: Lacks the hydroxymethyl group at the 2-position, retaining only the 6-aminomethyl substituent on the piperidine ring.
  • Properties: Reduced polarity compared to [6-(Aminomethyl)piperidin-2-yl]methanol due to the absence of the hydroxyl group.
  • Applications : Primarily used as a laboratory chemical, with safety data indicating precautions for skin/eye irritation and respiratory toxicity .
(6-Iodopyridin-2-yl)-methanol and (5,6-Dimethoxypyridin-2-yl)methanol
  • Structure: Pyridine-based analogs with methanol substituents. The former includes an iodine atom at the 6-position, while the latter features methoxy groups at the 5- and 6-positions.
  • The iodine atom in (6-Iodopyridin-2-yl)-methanol may enhance electrophilic reactivity, whereas methoxy groups in (5,6-Dimethoxypyridin-2-yl)methanol could improve lipophilicity .
Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol
  • Structure : Shares the piperidine core but incorporates a phenylethyl group and a hydroxyl group at the 4-position.
  • Synthesis: Prepared via methanol-mediated reactions with aqueous ammonia, highlighting the role of protic solvents in stabilizing intermediates .

Functional Group Comparison

Compound Amine Group Alcohol Group Key Substituents Backbone
This compound Secondary amine Primary alcohol None Piperidine
2-(Aminomethyl)piperidine Secondary amine None None Piperidine
(6-Iodopyridin-2-yl)-methanol None Primary alcohol Iodine (6-position) Pyridine
Nifurpirinol None Primary alcohol Nitrofuran-vinyl (6-position) Pyridine
α-Phenyl-6-quinolinemethanol None Benzylic alcohol Phenyl (quinoline-6-position) Quinoline
  • Key Observations: The dual functional groups (amine and alcohol) in this compound enable diverse reactivity, such as hydrogen bonding or participation in Schiff base formation. Pyridine/quinoline derivatives (e.g., Nifurpirinol) exhibit aromatic electron-deficient systems, influencing their binding to biological targets like enzymes or DNA .

Biological Activity

[6-(Aminomethyl)piperidin-2-yl]methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and recent research findings related to this compound, highlighting its potential applications in drug development.

Chemical Structure and Properties

This compound can be described by its molecular formula C8H18N2OC_8H_{18}N_2O. The structure features a piperidine ring with an aminomethyl group and a hydroxymethyl group, which contribute to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in malignant cells .

3. Neuropharmacological Effects

Preliminary studies suggest that this compound may possess neuropharmacological effects, potentially acting as a modulator of neurotransmitter systems. This raises the possibility of its use in treating neurological disorders such as depression and anxiety .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may act on various receptors and enzymes involved in cellular signaling pathways, leading to the observed therapeutic effects. For instance, its structural similarity to known opioid ligands suggests it may interact with opioid receptors, although further research is needed to elucidate these interactions fully .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding indicates significant potential for the development of new antibacterial agents based on this scaffold.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's effects on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's pro-apoptotic effects.

Research Findings Summary Table

Activity Tested Model Result Reference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerMCF-7 Breast Cancer CellsIC50 = 25 µM
NeuropharmacologicalVarious modelsModulation of neurotransmitters

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [6-(Aminomethyl)piperidin-2-yl]methanol, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution of piperidine derivatives. For example, a piperidin-2-ylmethanol scaffold (similar to structures in and ) can be functionalized with aminomethyl groups using Boc-protected intermediates to prevent side reactions. Optimize yields by controlling pH (e.g., ammonium acetate buffer, pH 6.5 ) and temperature (20–40°C). Monitor progress via LC-MS or NMR (¹H/¹³C) to identify intermediates and by-products .
  • Key Data :

  • Typical yield range: 40–65% under inert atmosphere .
  • Common solvents: methanol, ethanol (with molecular sieves for drying) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) . Confirm stereochemistry via chiral chromatography or X-ray crystallography if crystalline derivatives are synthesized. Validate molecular structure using FT-IR (N-H stretch at ~3300 cm⁻¹, O-H at ~3400 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
  • Key Data :

  • Expected HRMS (ESI⁺): [M+H]⁺ = 159.1364 (theoretical for C₇H₁₅N₂O).

Q. What stability considerations are critical for storing this compound?

  • Methodology : Store under nitrogen at –20°C in amber vials to prevent oxidation of the aminomethyl and hydroxyl groups. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Key Data :

  • Degradation products: Oxidized piperidine derivatives (e.g., piperidinone) or dimerization by-products .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in catalytic systems?

  • Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Use databases like REAXYS to compare with analogous piperidine-methanol complexes (e.g., 2-pyridinemethanol in ). Validate predictions via kinetic studies (e.g., reaction with benzyl halides) .
  • Key Data :

  • Predicted pKa of hydroxyl group: ~14.2 (similar to 2-pyridinemethanol ).

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology : Conduct meta-analysis of literature data (e.g., PubChem, ) to identify variables like assay conditions (pH, cell lines) or impurities. Reproduce key studies with standardized protocols (e.g., MTT assays for cytotoxicity). Use orthogonal assays (e.g., SPR for binding affinity) to confirm bioactivity .
  • Case Study : Discrepancies in antimicrobial activity may arise from impurities in earlier synthetic batches (e.g., residual Boc-protecting groups) .

Q. How does the compound interact with copper-dependent enzymes, and what experimental designs validate these interactions?

  • Methodology : Use UV-vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands in Cu(II) complexes. Design competitive assays with known Cu-binding agents (e.g., EDTA) to confirm specificity. Analyze coordination geometry via EPR spectroscopy .
  • Key Data :

  • Expected Cu(II) binding constant (log K): ~8.5 (based on similar piperidine ligands ).

Analytical and Safety Considerations

Q. What analytical techniques differentiate this compound from structurally similar impurities?

  • Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in congested regions (e.g., δ 2.5–3.5 ppm). Develop a GC-MS method with a DB-5 column to separate volatile derivatives (e.g., silylated products) .
  • Key Data :

  • Characteristic ¹³C NMR shifts: C-2 (piperidine) at 55.2 ppm, C-6 (aminomethyl) at 48.7 ppm .

Q. What safety protocols are essential for handling this compound?

  • Methodology : Follow GHS Hazard Statements H302 (harmful if swallowed) and H319 (causes eye irritation). Use fume hoods for synthesis and PPE (gloves, goggles). Neutralize waste with 10% acetic acid before disposal .

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